molecular formula C10H10N2O2 B12941138 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one CAS No. 936250-04-3

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one

Cat. No.: B12941138
CAS No.: 936250-04-3
M. Wt: 190.20 g/mol
InChI Key: ZVNBEOIRQYISLP-UHFFFAOYSA-N
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Description

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is unique due to its specific imidazole structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

936250-04-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-7(9)8-6-11-10(13)12-8/h2-6H,1H3,(H2,11,12,13)

InChI Key

ZVNBEOIRQYISLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)N2

Origin of Product

United States

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